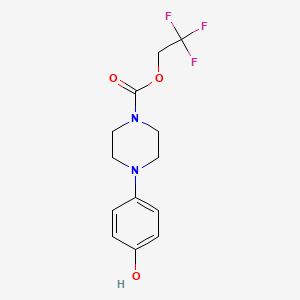
2,2,2-Trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a chemical compound characterized by its trifluoroethyl group and a piperazine ring substituted with a hydroxyphenyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate typically involves the reaction of 4-hydroxyphenylpiperazine with trifluoroacetic anhydride in the presence of a suitable catalyst, such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The piperazine ring can undergo reduction to form a piperazine derivative with different functional groups.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and manganese dioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Piperazine derivatives with different functional groups
Substitution: Various substituted trifluoroethyl compounds
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed as a fluorescent probe in biological imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,2,2-Trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyphenyl group can form hydrogen bonds with biological targets, influencing the compound's binding affinity and activity.
Comparación Con Compuestos Similares
2,2,2-Trifluoroethyl 4-(3-hydroxyphenyl)piperazine-1-carboxylate
2,2,2-Trifluoroethyl 4-(2-hydroxyphenyl)piperazine-1-carboxylate
2,2,2-Trifluoroethyl 4-(4-methoxyphenyl)piperazine-1-carboxylate
Uniqueness: 2,2,2-Trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the phenyl ring and the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties compared to similar compounds.
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3/c14-13(15,16)9-21-12(20)18-7-5-17(6-8-18)10-1-3-11(19)4-2-10/h1-4,19H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIWPKURWFJJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














